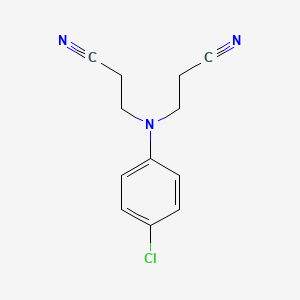
Dibromo(triphenyl)-lambda~5~-bismuthane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of two bromine atoms and three phenyl groups attached to a central bismuth atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromo derivative. The general reaction can be represented as follows:
Ph3Bi+Br2→Ph3BiBr2
where Ph represents a phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using triphenylbismuth as the starting material. The reaction is typically conducted in a solvent such as toluene or chloroform, and the product is purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(triphenyl)-lambda~5~-bismuthane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state bismuth compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibromo(triphenyl)-lambda~5~-bismuthane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a precursor for other bismuth-containing compounds.
Wirkmechanismus
The mechanism of action of Dibromo(triphenyl)-lambda~5~-bismuthane involves its interaction with molecular targets through its bismuth center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The bromine atoms and phenyl groups also contribute to its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylbismuth: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Dichloro(triphenyl)-lambda~5~-bismuthane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Tribromo(triphenyl)-lambda~5~-bismuthane: Contains three bromine atoms, which may result in different chemical properties and uses.
Uniqueness
Dibromo(triphenyl)-lambda~5~-bismuthane is unique due to its specific combination of bromine and phenyl groups attached to the bismuth center. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
7065-17-0 |
|---|---|
Molekularformel |
C18H15BiBr2 |
Molekulargewicht |
600.1 g/mol |
IUPAC-Name |
dibromo(triphenyl)bismuth |
InChI |
InChI=1S/3C6H5.Bi.2BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 |
InChI-Schlüssel |
XDARALVRWDMJIE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
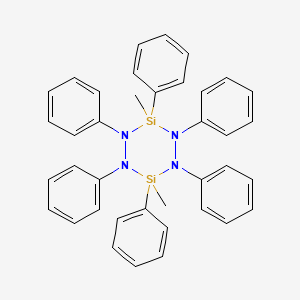
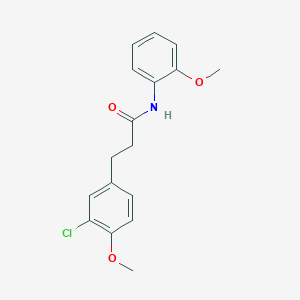
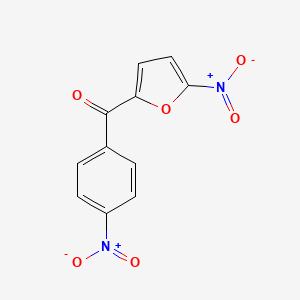
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

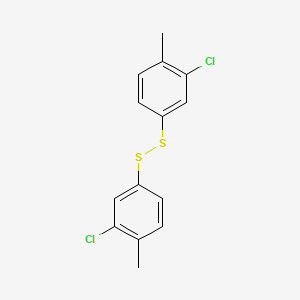
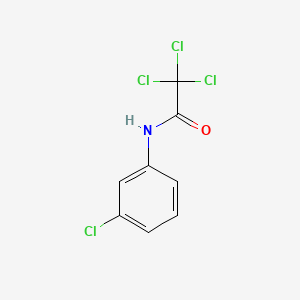


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
